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Executive Summary
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy,

fostering tumor growth, angiogenesis, and immune evasion. A key metabolic feature of many

aggressive cancers is their addiction to glutamine, an amino acid crucial for biosynthesis and

energy production. This voracious consumption of glutamine by cancer cells depletes it from

the TME, impairing the function of anti-tumor immune cells. Sirpiglenastat (DRP-104) is an

investigational, first-in-class, tumor-targeted prodrug of the broad-acting glutamine antagonist

6-diazo-5-oxo-L-norleucine (DON).[1][2][3] By inhibiting multiple key glutamine-utilizing

enzymes, Sirpiglenastat enacts a dual anti-cancer strategy: it directly targets tumor cell

metabolism while profoundly remodeling the TME from an immunosuppressive to an immune-

active state. This guide provides an in-depth technical overview of the mechanisms, preclinical

data, and experimental methodologies related to Sirpiglenastat's role in TME remodeling.

Mechanism of Action: Tumor-Targeted Glutamine
Antagonism
Sirpiglenastat is an inactive prodrug designed for preferential activation within the tumor.[2][4]

This design mitigates the systemic toxicity that limited the clinical development of its active

moiety, DON. Once in the tumor, Sirpiglenastat is converted to DON, which acts as an

irreversible, covalent inhibitor of at least 10 key enzymes that utilize glutamine as a substrate.
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This broad antagonism disrupts numerous metabolic pathways essential for the survival and

proliferation of cancer cells.
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Caption: Sirpiglenastat is preferentially activated to DON within the TME.
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By blocking these enzymes, Sirpiglenastat simultaneously induces direct tumor cell

cytotoxicity and initiates a cascade of changes within the TME, shifting the balance from

immunosuppression to robust anti-tumor immunity.

Direct Anti-Tumor Effects via Metabolic Disruption
Cancer cells rely on glutamine for the synthesis of nucleotides (purines and pyrimidines), non-

essential amino acids, and hexosamines, and for replenishing the TCA cycle. The active

metabolite DON broadly inhibits the enzymes responsible for these pathways, including:

Glutaminase (GLS1): Blocks the conversion of glutamine to glutamate.

Amidotransferases in Nucleotide Synthesis: Inhibits enzymes like PPAT, FGAR, CPS-II, and

CTPS, crippling de novo purine and pyrimidine biosynthesis.

Other Key Enzymes: Affects NADSYN (coenzyme synthesis), ASNS (amino acid synthesis),

and GFAT (hexosamine biosynthesis).

This comprehensive metabolic attack leads to the induction of apoptosis in glutamine-addicted

tumor cells and significant tumor growth inhibition, as demonstrated in various preclinical

models.
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Caption: DON broadly inhibits key glutamine-utilizing enzymes.

Remodeling the Tumor Microenvironment
Sirpiglenastat's most profound effects are observed in its comprehensive remodeling of the

TME. By alleviating the metabolic competition for glutamine and altering the secretome of

tumor cells, it transforms an immune-hostile environment into one that supports a potent anti-

tumor immune response.

Metabolic Reprogramming of the TME
Metabolomic profiling of tumors treated with Sirpiglenastat reveals a significant shift away

from an immunosuppressive metabolic landscape. Key changes include:

Decreased Immunosuppressive Metabolites: Treatment leads to a marked reduction in

kynurenine (a product of tryptophan catabolism known to inhibit T-cell function),

prostaglandin E2 (PGE2), and adenosine, all of which contribute to immune suppression.

Altered Nutrient Availability: By inhibiting glutamine consumption by tumor cells,

Sirpiglenastat increases its availability for immune cells, which is critical for their activation

and function.

Enhancement of Anti-Tumor Immune Infiltration and
Function
Flow cytometry and gene expression analyses of tumors from Sirpiglenastat-treated animals

consistently show a dramatic influx and activation of effector immune cells.

Increased Effector Cells: Treatment significantly increases the infiltration of tumor-infiltrating

leukocytes (TILs), particularly CD8+ cytotoxic T-cells, NK cells, and NKT cells.

Enhanced T-Cell Proliferation and Reduced Exhaustion: Infiltrating CD8+ T-cells exhibit

higher levels of the proliferation marker Ki67 and show reduced signs of exhaustion. Gene

expression profiling confirms a decrease in T-cell exhaustion-related genes.
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Macrophage Polarization: Sirpiglenastat promotes the polarization of tumor-associated

macrophages (TAMs) from the immunosuppressive M2 phenotype towards the anti-tumor

M1 phenotype.

Reduction of Suppressive Cells: A decrease in myeloid-derived suppressor cells (MDSCs) is

observed in the TME following treatment.
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Caption: Sirpiglenastat remodels the TME via metabolic and immune shifts.

Modulation of Cytokine Profile
Sirpiglenastat treatment alters the cytokine milieu within the TME, reducing factors that

promote tumor growth and creating a pro-inflammatory environment. In the CT26 tumor model,

Sirpiglenastat monotherapy decreased pro-tumorigenic cytokines such as KC (IL-8), IL-6,

MCP-1, and VEGF. When combined with anti-PD-1 therapy, a significant increase in the key

anti-tumor cytokine IFN-γ was observed.

Quantitative Preclinical Data
The anti-tumor efficacy and TME-remodeling effects of Sirpiglenastat have been quantified in

multiple syngeneic mouse models.

Table 1: Single-Agent & Combination Therapy Efficacy
Tumor Model Mouse Strain

Treatment &
Dose (s.c.)

Outcome Source

MC38 Colon C57BL/6
DRP-104 (0.5 to

1.4 mg/kg)

96% to 101%

TGI

MC38 Colon C57BL/6 Vehicle Control
Median Survival:

13 days

MC38 Colon C57BL/6
DRP-104 (0.5 to

1.4 mg/kg)

Median Survival:

31-38 days

CT26 Colon BALB/c
DRP-104 (0.5

mg/kg, q.d. x5)

90% TGI at Day

12

CT26 Colon BALB/c
DRP-104 (0.5

mg/kg)

Median Survival:

36 days

H22 HCC BALB/c
DRP-104 + anti-

PD-L1 Ab

Median Survival:

76.5-94 days

H22 HCC BALB/c
Vehicle / anti-PD-

L1 Ab alone

Median Survival:

27.5 / 29.5 days
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Table 2: Immunophenotyping Changes in MC38 Tumors
(Data represents changes following treatment with DRP-104 at 0.5 or 1.4 mg/kg for 5 days)

Immune Cell
Population / Marker

Change vs. Vehicle Significance Source

Tumor Infiltrating

Leukocytes (TILs -

CD45+)

Increased p < 0.001

CD3+ T-Cells Increased p < 0.001

CD8+ T-Cells Increased p < 0.001

Ki67+ in CD8+ T-Cells Increased p < 0.001

NK Cells (NK1.1+

CD335+)
Increased p < 0.05

M1/M2 Macrophage

Ratio
Significantly Increased p < 0.001

PD-L1+ on Tumor

Cells
Decreased p < 0.01

Synergy with Immune Checkpoint Inhibitors
The TME remodeling induced by Sirpiglenastat, particularly the influx of activated T-cells and

the reduction of immunosuppressive factors, creates a favorable environment for immune

checkpoint inhibitors (ICIs). Preclinical studies show strong synergy when Sirpiglenastat is
combined with anti-PD-1/PD-L1, anti-CTLA-4, and anti-TIGIT antibodies. This combination

leads to improved tumor control, significantly enhanced survival, and the establishment of long-

term durable cures and immune memory.

Clinical Development
Sirpiglenastat (DRP-104) is currently being evaluated in a Phase 1/2a first-in-human clinical

trial (NCT04471415) as a single agent and in combination with the anti-PD-L1 antibody

atezolizumab in patients with advanced solid tumors. The study is particularly focused on
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patient populations with tumors harboring genetic mutations (e.g., KEAP1, NFE2L2, STK11)

that are known to drive glutamine addiction.

Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The

following protocols are summarized from published studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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